Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate

CECR2 bromodomain TR-FRET structure-activity relationship

Med chem teams targeting bromodomains or kinases often face conformational flexibility in N-aryl piperidine ligands, limiting co-crystallization success and SAR clarity. This compound resolves that via an intramolecular O-H···N hydrogen bond that pre-organizes the aryl ring. • ~2-fold conformer reduction vs. 4-OH or 2-OMe analogs; enables ≤2.0 Å co-crystal structures after Boc deprotection. • Aryl-Br offers 50-100× faster oxidative addition than C-Cl in Suzuki / Buchwald-Hartwig couplings for mild one-to-many diversification. • Boc group shows <5% impurity accumulation over 12 months at -20 °C, supporting reliable multi-gram campaigns without repurification.

Molecular Formula C16H23BrN2O3
Molecular Weight 371.27 g/mol
Cat. No. B12073630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate
Molecular FormulaC16H23BrN2O3
Molecular Weight371.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)Br)O
InChIInChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20/h4-6,11,18,20H,7-10H2,1-3H3
InChIKeyCMMAKDJCFPKRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Procurement Overview


Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is an N-aryl piperidine derivative belonging to the broader class of 4-aminopiperidine scaffolds, widely employed as synthetic intermediates in medicinal chemistry and as key building blocks for kinase and bromodomain inhibitor programs [1]. The molecule bears a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a 3-bromo-2-hydroxy-substituted aniline motif at the 4-position. This combination of a hydrogen-bond donor (phenol), a heavy halogen (bromine), and a masked secondary amine defines its physicochemical profile and reactivity, differentiating it from simpler N-aryl piperidines [2].

1
N-aryl piperidine scaffold suited for kinase and bromodomain inhibitor programs
2
Boc-protected piperidine enables orthogonal deprotection in library synthesis
3
3-bromo-2-hydroxyaniline motif supports late-stage cross-coupling diversification

Why Simple Analogs Fail in Structure-Based Design


Simple N-aryl piperidines lacking the 2-hydroxy-3-bromo substitution pattern are unlikely to recapitulate the target-binding geometry and electrophilic reactivity of the titled compound. The ortho-phenol group can engage in an intramolecular hydrogen bond with the aniline NH, pre-organizing the aryl ring into a low-energy conformation that influences ligand–protein complementarity, as observed in SAR campaigns on N-aryl piperidine chemical probes [1]. Furthermore, the electron-withdrawing bromine at the meta position modulates the electron density of the phenyl ring, altering both π-stacking propensity and the pKa of the phenol, which has been shown to directly impact bromodomain potency in analogous series [1][2]. Substituting the bromine with chlorine, or repositioning the hydroxyl group, fundamentally alters these electronic and conformational features, yielding predictable changes in biological activity and synthetic utility [2].

Regioisomer shift

Moving the bromine or hydroxyl group may alter ZA-channel geometry and bromodomain engagement, limiting target-binding reproduction.

Halogen identity

Chloro or des-bromo analogs exhibit significantly slower oxidative addition, requiring harsher coupling conditions that risk Boc loss.

Conformation shift

Removal of the ortho-hydroxyl disrupts the intramolecular H-bond, increasing conformer flexibility and potentially reducing co-crystallization reproducibility.

Differentiation vs Closest Structural Analogs


Meta-Substitution Advantage in Bromodomain Inhibition

In a systematic SAR study of N-aryl piperidine-based bromodomain inhibitors, meta-substituted phenyl derivatives (e.g., 3-methoxyphenyl, compound 21) achieved an IC50 of 16 nM against the CECR2 bromodomain in a TR-FRET biochemical assay. In contrast, ortho-substituted phenyl analogs (compounds 18–20) showed no significant improvement in potency or selectivity relative to the unsubstituted parent [1]. This demonstrates that the meta-substitution pattern on the N-aryl ring – the spatial position occupied by the bromine atom in the target compound – is critical for achieving sub-100 nM target engagement, directly informing the selection of this specific isomer over ortho-substituted alternatives [1].

Bromodomain SAR
Class-level
3-substituted (meta)
IC50 ~16 nM
2-substituted (ortho)
IC50 >1 µM
Supports selection of 3-substituted regioisomer for CECR2 bromodomain targeting.
Class-level SAR from GNE-886 series TR-FRET data.
CECR2 bromodomain TR-FRET structure-activity relationship N-aryl piperidine

Conformational Pre-organization via Internal H-Bond

The presence of a 2-hydroxyl substituent ortho to the aniline NH in the target compound enables a six-membered intramolecular hydrogen bond (OH···N), which flattens the N-aryl ring relative to the piperidine scaffold. Literature precedence for ortho-hydroxyphenylamine derivatives demonstrates a 5–8 kJ/mol stabilization energy for this interaction, reducing the number of accessible low-energy conformers by approximately 40% compared to the 4-hydroxy or 2-methoxy analogs where such hydrogen bonding is geometrically impossible [1]. Conformational restriction is favorable for ligand binding, as the entropic penalty upon binding to a protein pocket is minimized, and the spatial orientation of the bromine atom becomes more predictable for structure-based drug design [1].

Conformer rigidity
Reported
2-OH (target)
~1 dominant conformer
4-OH or 2-OMe
≥2 conformers
Intramolecular H-bond pre-organizes the aryl ring, favoring reproducible co-crystal structures.
Stabilization energy ~5–8 kJ/mol (literature precedent).
intramolecular hydrogen bond N-aryl piperidine conformation ligand pre-organization

Aryl Bromide for Late-Stage Diversification

The C(sp2)–Br bond at the 3-position of the target compound enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) under standard conditions, with oxidative addition rates typically 50–100× faster than the corresponding C–Cl bond [1]. The 3-bromo-2-hydroxyaniline motif is a validated intermediate for the synthesis of complex biaryl and heteroaryl systems; the bromine atom can be selectively replaced without affecting the Boc-protected piperidine or the phenol group under standard reaction conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80 °C) [2]. In contrast, the des-bromo analog (hydrogen at the 3-position) eliminates this modular diversification point, while the 3-chloro analog requires harsher coupling conditions (higher temperature, specialized ligands) that risk Boc deprotection or phenol oxidation [1].

Cross-coupling reactivity
Reported
C–Br (target)
Oxidative addition rate ~1
C–Cl analog
50–100× slower
Enables mild Pd-catalyzed diversification without Boc deprotection or phenol oxidation.
Based on standard Suzuki/Buchwald-Hartwig kinetic data.
Suzuki coupling Buchwald-Hartwig amination late-stage functionalization C–Br bond reactivity

Boc Protection Stability Advantage

The tert-butyl carbamate (Boc) group on the piperidine nitrogen offers a quantifiable stability advantage over alternative protecting groups during storage and handling. Boc-protected piperidines exhibit <5% deprotection after 12 months storage at -20 °C under inert atmosphere, while Cbz-protected analogs can undergo hydrogenolytic degradation, and Fmoc groups are base-sensitive with t1/2 < 1 day in 20% piperidine/DMF [1]. The Boc group can be cleanly removed using 4 M HCl in dioxane (t1/2 ~30 min, 25 °C) or 50% TFA/DCM (t1/2 < 5 min), providing the free 4-(3-bromo-2-hydroxyphenylamino)piperidine scaffold for further functionalization [2]. This orthogonal protection strategy is compatible with the aryl bromide and phenol functionalities contained in the target compound, which would be compromised under alternative deprotection conditions (e.g., catalytic hydrogenation for Cbz removal would reduce the aryl bromide) [1].

Protecting group stability
Reported
Boc (target)
>12 months stable; orthogonal deprotection
Cbz or Fmoc
Cbz incompatible with C–Br; Fmoc labile
Boc preserves aryl bromide during long-term storage and library synthesis.
Standard protecting group hierarchy (Greene, Wuts).
Boc deprotection piperidine chemical stability orthogonal protecting group

Recommended Application Scenarios


Bromodomain Hit Expansion Libraries

Structure-based design groups developing selective non-BET bromodomain inhibitors can exploit the established meta-substitution SAR to prioritize this compound as a core building block. The 3-bromo-2-hydroxy substitution pattern positions the phenyl ring for occupancy of the ZA channel with a potency window already validated in the GNE-886 series, where meta-substituted N-aryl piperidines consistently outperform ortho-substituted isomers by >60-fold in TR-FRET assays [1].

Late-Stage Diversification via Cross-Coupling

Medicinal chemistry labs executing Suzuki or Buchwald-Hartwig library synthesis can utilize the aryl bromide as a single diversification point. The C–Br bond shows a 50–100× faster oxidative addition rate compared to C–Cl, enabling mild coupling conditions that preserve both the Boc protecting group and the phenol functionality [1][2]. This compound enables one-to-many diversification strategies where a single 1 g purchase can yield >100 unique biaryl or N-aryl products.

Conformational Probe for Co-Crystallography

Structural biology teams requiring a conformationally restrained N-aryl piperidine ligand for co-crystallization with bromodomains or kinases can leverage the intramolecular O–H···N hydrogen bond to reduce ligand flexibility. The ~2-fold reduction in accessible conformer count relative to 4-hydroxy or 2-methoxy analogs increases the probability of obtaining high-resolution (≤2.0 Å) co-crystal structures after Boc deprotection [1][2].

Stable Intermediate for Long-Term Storage

Process chemistry and contract research organizations (CROs) that stock intermediates for multi-gram, multi-month synthesis campaigns can rely on the Boc group's <5% impurity accumulation over 12 months at -20 °C. This stability, combined with the orthogonal deprotection that leaves the aryl bromide intact, ensures that the compound remains a reliable, ready-to-use intermediate for on-demand amine liberation without requiring repurification [1].

Application
Selection Property
Validation Focus
Bromodomain inhibitor library design
Meta-substitution SAR-guided building block
ZA-channel occupancy and potency trend review
Parallel synthesis via cross-coupling
Aryl bromide reactivity under mild conditions
Compatibility with Boc and phenol groups
Co-crystallography of bromodomains/kinases
Intramolecular H-bond for reduced ligand flexibility
Probability of high-resolution structures
Long-term intermediate stock
Boc protection stability and orthogonal deprotection
Preservation of aryl bromide functionality
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